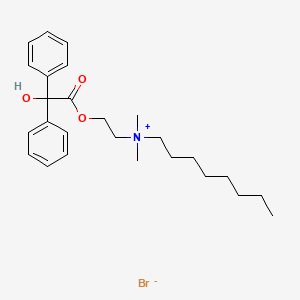
Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate is a quaternary ammonium compound with the molecular formula C26-H38-N-O3.Br and a molecular weight of 492.56 . This compound is known for its antimicrobial properties and is used in various applications, including medical and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate is synthesized via a quaternary ammonium reaction. The process involves the reaction of dimethyl octyl aminoethyl ammonium bromide with benzilic acid under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Used in the preparation of antibacterial composite materials for medical devices
Mechanism of Action
The antimicrobial activity of dimethyl(2-hydroxyethyl)octylammonium bromide benzilate is attributed to its quaternary ammonium moiety. This positively charged group interacts with the negatively charged cell membranes of microorganisms, leading to disruption of membrane integrity and cell death . The compound can also interfere with protein synthesis and metabolic pathways, further enhancing its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl octyl aminoethyl ammonium bromide: Similar structure but lacks the benzilate moiety.
Octyl hexyl dimethyl ammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties
Uniqueness
Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate is unique due to the presence of the benzilate group, which enhances its antimicrobial activity and provides additional functional properties. This makes it more effective in certain applications compared to other quaternary ammonium compounds .
Properties
CAS No. |
2019-14-9 |
|---|---|
Molecular Formula |
C26H38BrNO3 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-octylazanium;bromide |
InChI |
InChI=1S/C26H38NO3.BrH/c1-4-5-6-7-8-15-20-27(2,3)21-22-30-25(28)26(29,23-16-11-9-12-17-23)24-18-13-10-14-19-24;/h9-14,16-19,29H,4-8,15,20-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JVFBRWHIOQXBFW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















